2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide
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Overview
Description
2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide is a useful research compound. Its molecular formula is C14H12N2O3S and its molecular weight is 288.32. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Research has explored the chlorination of heterocyclic and acyclic sulfonhydrazones, including derivatives of 2H-1,2,3-benzothiadiazine 1,1-dioxide. These reactions yield various products depending on the conditions, leading to insights into the compound's reactivity and potential for creating novel compounds with specific properties (King et al., 1971).
Potential Applications in Sweetening Agents
A study synthesized several 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides as potential sweetening agents by reacting sulfamoyl chloride with various anthranilic acid derivatives. This research indicates the versatility of benzothiadiazine derivatives in creating compounds with potential commercial applications beyond their known biological activities (Bancroft et al., 1978).
Environmental Impact and Herbicide Mobility
The mobility and adsorption of bentazon, a closely related compound, in various environments have been studied to understand its behavior in agricultural settings. Such research is crucial for assessing the environmental impact of these compounds and developing strategies for their safe and effective use (Abernathy & Wax, 1973).
Synthesis of Novel Heterocycles
The synthesis of novel heterocycles, such as 1,2,5,7-benzothiatriazonine, showcases the chemical versatility of benzothiadiazine derivatives. These studies contribute to the broader chemical knowledge, offering pathways to new materials and compounds with potential applications in various industries (Schläpfer-Dähler et al., 1984).
Vasodilator Effects and Medical Research
Although not directly related to "2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide," research on similar benzothiadiazine derivatives has explored their potential as vasodilators, highlighting the broad scope of medical research surrounding this chemical family. Such studies may offer insights into new therapeutic applications and deepen our understanding of their pharmacological properties (Khelili et al., 1995).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, katp channel activation, and ampa receptor modulation .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-(3-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-5-4-6-11(9-10)16-14(17)15-12-7-2-3-8-13(12)20(16,18)19/h2-9H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPLORWJGGFBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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